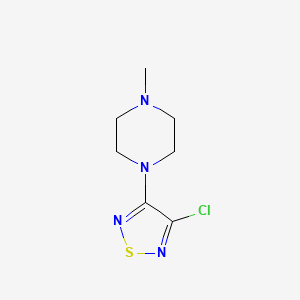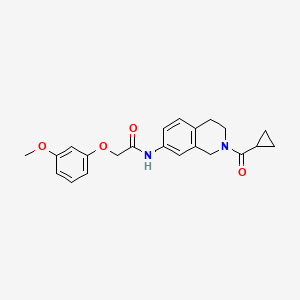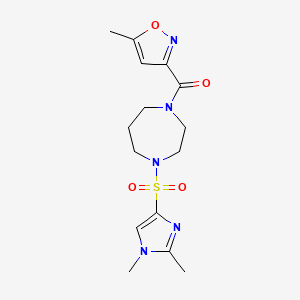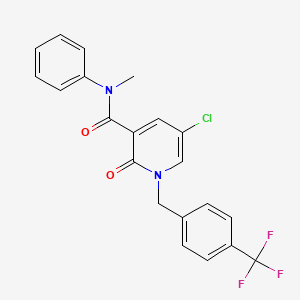
1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Chloro-1,2,5-thiadiazol-3-yl)-4-methylpiperazine” contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The piperazine ring is known to contribute to a compound’s lipophilicity and can improve blood-brain barrier penetration. The compound also contains a 1,2,5-thiadiazole ring with a chlorine substituent, which could potentially contribute to its reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperazine ring and the 1,2,5-thiadiazol-3-yl group. The chlorine atom attached to the thiadiazole ring would be expected to be a site of high electron density, making it potentially reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the piperazine and 1,2,5-thiadiazole rings, as well as the chlorine atom. It would be expected to have moderate polarity and could potentially form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of thiadiazole derivatives, including those containing the 1,2,5-thiadiazol moiety, involves various chemical reactions that yield compounds with potential for biological applications. For example, the synthesis of 1,3,4-thiadiazole amide derivatives containing piperazine has been achieved using aminothiourea and carbon disulfide as starting materials, leading to compounds with inhibitory effects on certain pathogens Z. Xia, 2015.
Antimicrobial and Antifungal Activities
Compounds synthesized from thiadiazole and piperazine derivatives have been evaluated for their antimicrobial and antifungal properties. For instance, some thiadiazole derivatives have shown potential as fungicide lead compounds against various fungi, suggesting their application in agricultural pest management Zhijin Fan et al., 2010. Similarly, novel 1,3,4-thiadiazole amide derivatives containing piperazine have demonstrated inhibitory effects on specific bacteria and viruses, indicating their potential in controlling microbial infections Z. Xia, 2015.
Pesticidal Activities
The search for new pesticidal agents has also led to the synthesis of thiadiazole derivatives with potential applications. Certain compounds have been identified with strong larvicidal activity against mosquito larvae and fungicidal activity against plant pathogens, highlighting their role in pest control strategies W. Choi et al., 2015.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4S/c1-11-2-4-12(5-3-11)7-6(8)9-13-10-7/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMQQSPQSSQVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NSN=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2816951.png)
![3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2816954.png)

![N-(4-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2816959.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2816961.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide](/img/structure/B2816963.png)
![1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2816964.png)
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2816965.png)
![2-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2816966.png)

![N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2816972.png)
![N-(1-cyanocyclobutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2816973.png)
![1-(5-Chloro-2-methylphenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine](/img/structure/B2816974.png)